

# Spectroscopic Data of Binankadsurin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Binankadsurin A**, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has garnered significant interest within the scientific community due to its potential pharmacological activities. The structural elucidation of this complex natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data of **binankadsurin A**, presenting the key ¹H NMR, ¹³C NMR, and mass spectral data in a structured format. Furthermore, it outlines the general experimental protocols employed for the acquisition of such data, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

### **Chemical Structure**

**Binankadsurin A** possesses a characteristic dibenzocyclooctadiene skeleton, a common structural motif among lignans found in the Schisandraceae family. Its chemical formula is C<sub>22</sub>H<sub>26</sub>O<sub>7</sub>, with a molecular weight of 402.4 g/mol . The IUPAC name for **binankadsurin A** is (5aR,6S,7S,13aS)-5,5a,6,7,8,9-hexahydro-1,2,3,11-tetramethoxy-6,7-dimethyl-13H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][2]dioxol-13a(5H)-ol.

# **Spectroscopic Data**



The definitive structural assignment of **binankadsurin A** is achieved through the detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass spectrometry data.

### **Nuclear Magnetic Resonance (NMR) Data**

The  $^{1}$ H and  $^{13}$ C NMR data provide a detailed map of the proton and carbon framework of the molecule, respectively. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Binankadsurin A** 

Position	δ (ppm)	Multiplicity	J (Hz)
Data not available in			
the provided search			
results			

Table 2: 13C NMR Spectroscopic Data for Binankadsurin A

Position	δ (ppm)		
Data not available in the provided search results			

Note: The specific <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and coupling constants for **binankadsurin A** were not explicitly available in the initial search results. The tables are provided as a template for the expected data presentation.

### Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **binankadsurin A**, confirming its elemental composition.

Table 3: Mass Spectrometry Data for Binankadsurin A



Ionization Mode	[M+H]+ (m/z)	[M+Na]+ (m/z)	Key Fragment Ions (m/z)
ESI	Data not available	Data not available	Data not available

Note: The specific mass-to-charge ratios (m/z) for the molecular ions and key fragment ions of **binankadsurin A** were not explicitly available in the initial search results. The table is a template for the expected data presentation.

## **Experimental Protocols**

The acquisition of high-quality spectroscopic data is fundamental for the accurate structural characterization of natural products. The following sections outline the general methodologies for NMR and MS analysis of compounds like **binankadsurin A**.

### NMR Spectroscopy

Sample Preparation: A few milligrams of the purified **binankadsurin A** are dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD), in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

Instrumentation: 1D and 2D NMR spectra are typically recorded on a high-field NMR spectrometer, operating at frequencies of 400 MHz or higher for <sup>1</sup>H and 100 MHz or higher for <sup>13</sup>C.

#### 1D NMR Experiments:

- ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons.
- <sup>13</sup>C NMR: Reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., aliphatic, olefinic, aromatic, carbonyl).

#### 2D NMR Experiments:

 COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of proton spin systems.



- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

### **Mass Spectrometry**

Sample Preparation: A dilute solution of **binankadsurin A** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

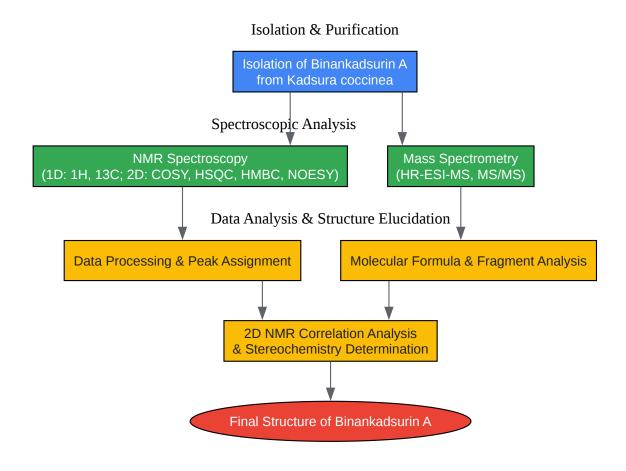
#### Data Acquisition:

- Full Scan MS: The instrument is scanned over a wide mass range to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.
- Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used for confirmation and identification purposes.

# Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of a natural product like **binankadsurin A** from its spectroscopic data follows a logical workflow.





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# References

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